molecular formula C8H4F3IO B1503437 3-Iodo-5-(trifluoromethyl)benzaldehyde CAS No. 868166-28-3

3-Iodo-5-(trifluoromethyl)benzaldehyde

Cat. No.: B1503437
CAS No.: 868166-28-3
M. Wt: 300.02 g/mol
InChI Key: RSMQAIQRWGFACA-UHFFFAOYSA-N
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Description

3-Iodo-5-(trifluoromethyl)benzaldehyde is a useful research compound. Its molecular formula is C8H4F3IO and its molecular weight is 300.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biochemical Analysis

Biochemical Properties

3-Iodo-5-(trifluoromethyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as hydroxylamine and hydrazine, facilitating the formation of oximes and hydrazones through nucleophilic addition reactions

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions but may degrade over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular viability and function, highlighting the importance of monitoring its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At higher doses, it can induce toxic or adverse effects, such as oxidative stress and cellular damage . Understanding the dosage-dependent effects of the compound is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation and reduction reactions, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and potential therapeutic effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications

Biological Activity

3-Iodo-5-(trifluoromethyl)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound this compound features a benzaldehyde moiety with an iodine atom and a trifluoromethyl group attached to the aromatic ring. The presence of these substituents significantly influences the compound’s electronic properties, which are crucial for its biological activity.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HEK293-T (human embryonic kidney).
  • Cytotoxicity Assay : The MTT assay was employed to determine the IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Results Summary

Cell LineIC50 Value (µM)Reference Compound IC50 (µM)
MCF-711.98 - 30.66Staurosporine: 0.25
A54913.36 - 52.16Staurosporine: 0.22

The results indicate that the compound exhibits moderate cytotoxicity against both MCF-7 and A549 cell lines, with IC50 values significantly higher than those of standard chemotherapeutic agents like staurosporine .

The mechanisms through which this compound exerts its cytotoxic effects include:

  • Inhibition of VEGFR-2 : The compound has shown potential in inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase activity, which is crucial for tumor angiogenesis.
    • IC50 Values : Some derivatives have demonstrated IC50 values as low as 3.59 µM against VEGFR-2, indicating strong inhibitory activity compared to reference drugs .
  • Gene Expression Modulation : In studies involving various cancer cell lines, treatment with compounds similar to this compound resulted in down-regulation of key oncogenes such as EGFR and KRAS in A549 cells, suggesting a potential pathway for therapeutic intervention .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for antimicrobial activity. The trifluoromethyl group is known to enhance lipophilicity and improve binding interactions with bacterial targets.

Antibacterial Studies

Results from antibacterial assays indicate that compounds containing trifluoromethyl groups exhibit increased potency against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
E. coli4.88
B. mycoidesVaries
C. albicansVaries

These findings suggest that the presence of trifluoromethyl groups can significantly enhance the antibacterial properties of related compounds .

Case Studies

Several case studies have highlighted the biological activity of halogenated compounds similar to this compound:

  • Study on Halogenated Chalcones : Research demonstrated that halogenated chalcones exhibited varying degrees of cytotoxicity against breast and lung cancer cell lines, correlating with their structural characteristics.
  • Fluorinated Derivatives : Investigations into fluorinated derivatives revealed that specific substitutions could lead to improved drug-like properties, enhancing both efficacy and specificity against cancer cells .

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis
3-Iodo-5-(trifluoromethyl)benzaldehyde serves as a crucial intermediate in the synthesis of various pharmaceuticals. The trifluoromethyl group enhances the biological activity of compounds, making them more effective against specific biological targets. This compound is particularly valuable in the development of drugs that require precise molecular interactions, such as enzyme inhibitors and receptor ligands .

Case Study: Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, modifications of this compound have been explored for their ability to inhibit cancer cell proliferation through targeted mechanisms.

Material Science

Development of Advanced Materials
The compound is utilized in material science for developing advanced materials, including polymers and coatings. Its chemical properties improve the durability and environmental resistance of these materials. The incorporation of trifluoromethyl groups can enhance hydrophobicity and thermal stability, making them suitable for high-performance applications .

Table 1: Properties of Materials Derived from this compound

PropertyDescription
HydrophobicityEnhanced due to trifluoromethyl group
Thermal StabilityImproved resistance to degradation
Chemical ReactivityIncreased due to iodine substitution

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound acts as a versatile building block. It enables the formation of complex molecules with high efficiency and selectivity. Researchers leverage its reactivity in various synthetic pathways, including oxidation and substitution reactions .

Mechanism of Action
The presence of the iodine atom allows for halogen bonding interactions, which can significantly influence the binding affinity of synthesized compounds to biological targets. This property is particularly beneficial in drug design and development .

Agrochemical Applications

Formulation of Pesticides and Herbicides
The compound is also explored in the formulation of agrochemicals, where its unique properties contribute to developing effective pesticides and herbicides. The trifluoromethyl group enhances the bioactivity of these compounds, improving their efficacy in crop protection .

Properties

IUPAC Name

3-iodo-5-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IO/c9-8(10,11)6-1-5(4-13)2-7(12)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMQAIQRWGFACA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696874
Record name 3-Iodo-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868166-28-3
Record name 3-Iodo-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-5-(trifluoromethyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of [3-iodo-5-(trifluoromethyl)phenyl]methanol (287 mg, 0.95 mmol) in CH2Cl2 (10 mL) was cooled to 0° C. and then Dess-Martin periodinane (604 mg, 1.42 mmol) was added. The reaction was slowly warmed to room temperature. After stirring at room temperature for twenty minutes, the reaction was poured into 1N NaOH (25 mL). The mixture was extracted with EtOAc (50 mL) and the organic extracts were washed with brine (25 mL), dried over Na2SO4, filtered, and concentrated. Purification by flash chromatography with 0% to 10% EtOAc/hexanes afforded 3-iodo-5-(trifluoromethyl)benzaldehyde. Rf=0.54 (15% EtOAc/hexanes). 1H NMR (CDCl3, 600 MHz) δ 9.98 (s, 1H), 8.39 (s, 1H), 8.19 (s, 1H), 8.09 (s, 1H).
Quantity
287 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
604 mg
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of [3-iodo-5-(trifluoromethyl)phenyl]methanol (287 mg, 0.95 mmol) in CH2Cl2 (10 mL) was cooled to 0° C. and then Dess-Martin periodinane (604 mg, 1.42 mmol) was added. The reaction was slowly warmed to room temperature. After stirring at room temperature for twenty minutes, the reaction was poured into 1N NaOH (25 mL). The mixture was extracted with EtOAc (50 mL) and the organic extracts were washed with brine (25 mL), dried over Na2SO4, filtered, and concentrated. Purification by flash chromatography with 0% to 10% EtOAc/hexanes afforded 3-iodo-5-(trifluoromethypbenzaldehyde. Rf=0.54 (15% EtOAc/hexanes). 1H NMR (CDCl3, 600 MHz) δ 9.98 (s, 1H), 8.39 (s, 1H), 8.19 (s, 1H), 8.09 (s, 1H).
Quantity
287 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
604 mg
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
[Compound]
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.